molecular formula C17H33N3O2 B4068335 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine

1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine

Cat. No. B4068335
M. Wt: 311.5 g/mol
InChI Key: MDZDYVRCCIVNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine, also known as Isobutyryl-MABP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has a molecular formula of C19H35N3O2.

Mechanism of Action

The exact mechanism of action of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP is not fully understood. However, studies have shown that 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can interact with various cellular targets such as ion channels, receptors, and enzymes. 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has been shown to activate potassium channels, which can lead to hyperpolarization of the cell membrane and relaxation of smooth muscle cells. 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has also been shown to inhibit the activity of enzymes such as phosphodiesterase, which can lead to an increase in cyclic AMP levels and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has been shown to have various biochemical and physiological effects. In cancer cells, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can induce apoptosis and cell cycle arrest by activating various signaling pathways. In neurons, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can protect against oxidative stress and prevent neurodegeneration by increasing the activity of antioxidant enzymes. In vascular smooth muscle cells, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can relax the cells and increase blood flow by activating potassium channels and inhibiting phosphodiesterase activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP is its high degree of purity, which makes it easy to use in laboratory experiments. In addition, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP is relatively stable and can be stored for long periods without degradation. However, one of the limitations of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP. One of the potential applications of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP is in the treatment of cancer. Further studies are needed to determine the efficacy of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP as an anti-cancer agent and to identify the specific signaling pathways involved in its mechanism of action. In addition, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has shown potential as a neuroprotective agent and a vasodilator. Further studies are needed to determine the safety and efficacy of 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP in human clinical trials and to identify the specific diseases that can be treated with 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP.

Scientific Research Applications

1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has shown promising results as a potential anti-cancer agent. Studies have shown that 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In neuroscience, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has been studied for its potential as a neuroprotective agent. Studies have shown that 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can protect neurons from oxidative stress and prevent neurodegeneration. In addition, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of neuroinflammatory diseases.
In cardiovascular diseases, 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP has been studied for its potential as a vasodilator. Studies have shown that 1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amineABP can relax vascular smooth muscle cells and increase blood flow, which can be beneficial in the treatment of hypertension and other cardiovascular diseases.

properties

IUPAC Name

2-methyl-1-[4-(2-morpholin-4-ylbutylamino)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O2/c1-4-16(19-9-11-22-12-10-19)13-18-15-5-7-20(8-6-15)17(21)14(2)3/h14-16,18H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZDYVRCCIVNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1CCN(CC1)C(=O)C(C)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine
Reactant of Route 3
1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine
Reactant of Route 4
1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-isobutyryl-N-(2-morpholin-4-ylbutyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.